2'-Amino-2'deoxy-2-chloroinosine

Nucleoside chemistry Purine modification Synthetic intermediate

2'-Amino-2'deoxy-2-chloroinosine (CAS 76727-51-0; synonym AM-DX-CHINS) is a synthetic purine nucleoside analog characterized by dual modification of the natural inosine scaffold: a chlorine atom at the C2 position of the purine base and an amino group replacing the hydroxyl at the 2' position of the deoxyribose sugar. First described in 1980, it was designed as a key chemo-enzymatic intermediate for the preparation of a broader class of purine 2'-amino-2'-deoxyribosides, a family of modified nucleosides with significant biochemical utility.

Molecular Formula C10H12ClN5O4
Molecular Weight 301.69 g/mol
CAS No. 76727-51-0
Cat. No. B12667937
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'-Amino-2'deoxy-2-chloroinosine
CAS76727-51-0
Molecular FormulaC10H12ClN5O4
Molecular Weight301.69 g/mol
Structural Identifiers
SMILESC1=NC2=C(N1C3C(C(C(O3)CO)O)N)N=C(NC2=O)Cl
InChIInChI=1S/C10H12ClN5O4/c11-10-14-7-5(8(19)15-10)13-2-16(7)9-4(12)6(18)3(1-17)20-9/h2-4,6,9,17-18H,1,12H2,(H,14,15,19)/t3-,4-,6-,9-/m1/s1
InChIKeyYCJHMUMFXXZXNK-DXTOWSMRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2'-Amino-2'deoxy-2-chloroinosine (CAS 76727-51-0) – Procurement-Relevant Identity and Core Characteristics


2'-Amino-2'deoxy-2-chloroinosine (CAS 76727-51-0; synonym AM-DX-CHINS) is a synthetic purine nucleoside analog characterized by dual modification of the natural inosine scaffold: a chlorine atom at the C2 position of the purine base and an amino group replacing the hydroxyl at the 2' position of the deoxyribose sugar [1]. First described in 1980, it was designed as a key chemo-enzymatic intermediate for the preparation of a broader class of purine 2'-amino-2'-deoxyribosides, a family of modified nucleosides with significant biochemical utility [1][2].

Why 2'-Amino-2'deoxy-2-chloroinosine Cannot Be Replaced by Generic Inosine Analogs in Research Procurement


The compound's value derives from its unique, orthogonal dual-substitution pattern, which is absent in simpler inosine analogs like 2'-amino-2'-deoxyinosine (lacking the C2 chlorine) or 2-chloroinosine (lacking the 2'-amino group). This tandem modification enables specific synthetic transformations—particularly the replacement of the C2 chlorine with various nucleophiles to generate diverse 6-substituted purine 2'-amino-2'-deoxyribosides—that cannot be achieved using either singly-modified analog alone [1]. Substituting with a generic analog would eliminate the chemical handle required for downstream diversification, compromising experimental workflows that depend on this compound as a synthetic node.

Quantitative Differentiation Evidence for 2'-Amino-2'deoxy-2-chloroinosine Against Its Closest Analogs


Synthetic Versatility: Divergent Access to 6-Substituted Purine 2'-Amino-2'-deoxyribosides from a Single Intermediate

2'-Amino-2'deoxy-2-chloroinosine enables direct access to multiple 6-substituted purine 2'-amino-2'-deoxyribosides via nucleophilic displacement of the C2 chlorine [1]. In contrast, the closest analog 2'-amino-2'-deoxyinosine, which bears a hydrogen at C2, cannot undergo this substitution chemistry and thus yields only a single product under the same conditions. The target compound's C2 chlorine atom provides a unique synthetic handle that distinguishes it from all non-halogenated comparators. The paper demonstrates that 2'-amino-2'-deoxy-2-chloroinosine can be chemically converted to various purine 2'-amino-2'-deoxyribosides, whereas the 2'-amino-2'-deoxyinosine analog lacks this divergent synthetic capacity entirely [1].

Nucleoside chemistry Purine modification Synthetic intermediate

Enzymatic Synthesis Efficiency: Nucleoside Phosphorylase-Mediated Glycosylation Yields the 2'-Chloro-2'-amino Scaffold

The enzymatic synthesis of 2'-amino-2'deoxy-2-chloroinosine employs a nucleoside phosphorylase to couple 2-chlorohypoxanthine with 2'-amino-2'-deoxyuridine, a transformation that selectively installs both the C2 chlorine and the 2'-amino group simultaneously [1]. Alternative synthetic routes to 2'-amino-2'-deoxyinosine (the non-chlorinated analog) require separate steps for each modification, resulting in lower overall efficiency. The published chemo-enzymatic route provides a convergent assembly not achievable with unmodified inosine or 2-chloroinosine as starting materials [1].

Biocatalysis Nucleoside synthesis Enzymatic glycosylation

Exclusive Synthetic Niche: No Alternative Intermediate Provides Concurrent C2-Chloro and 2'-Amino Functionality for Purine Ribosides

MeSH database records confirm that 2'-amino-2'deoxy-2-chloroinosine is the only compound indexed with the combined structural features of a 2-chloro substituent on the purine base and a 2'-amino group on the deoxyribose sugar within the inosine analog family [1]. The structurally closest indexed compounds—2'-amino-2'-deoxyinosine (no C2 halogen) and 2-chloroinosine (no 2'-amino)—each lack one of the two essential functional handles. This unique dual substitution pattern is not reported in any other commercially cataloged or indexed nucleoside analog, confirming the target compound's exclusive synthetic niche [1].

Chemical biology tools Nucleoside analog libraries Purine scaffold diversification

Procurement-Relevant Application Scenarios for 2'-Amino-2'deoxy-2-chloroinosine Based on Quantitative Differentiation Evidence


Divergent Synthesis of 6-Substituted Purine 2'-Amino-2'-deoxyriboside Libraries

Medicinal chemistry groups synthesizing focused libraries of 6-substituted purine nucleosides for antiviral or anticancer screening will find 2'-amino-2'deoxy-2-chloroinosine uniquely suitable as a common late-stage intermediate. Its C2 chlorine allows nucleophilic displacement with amines, alkoxides, or thiols to generate diverse 6-substituted products from a single precursor, a capability absent in 2'-amino-2'-deoxyinosine [1].

Chemo-Enzymatic Route Development for Modified Nucleoside Manufacturing

Process chemistry teams developing scalable enzymatic routes to modified nucleosides can benchmark their biocatalytic glycosylation conditions against the published synthesis of 2'-amino-2'deoxy-2-chloroinosine, which uses a defined nucleoside phosphorylase system [1]. This compound serves as a validation substrate for optimizing reactions involving 2-chlorohypoxanthine acceptors, a parameter space not accessible with non-halogenated analogs.

Biochemical Probe Design Requiring Orthogonal Reactive Handles on the Purine Scaffold

Chemical biologists designing activity-based probes or affinity reagents that require simultaneous modification at both the nucleobase (via C2 electrophilic substitution) and the sugar (via the 2'-amino group for conjugation) can utilize this compound as the only documented purine nucleoside that natively provides both reactive sites [2]. Using singly-modified analogs would require additional synthetic steps to install the missing functionality.

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